Bienvenue dans la boutique en ligne BenchChem!

[(4-Fluoropiperidin-4-yl)methyl]dimethylamine

Medicinal Chemistry Physicochemical Properties CNS Drug Design

[(4-Fluoropiperidin-4-yl)methyl]dimethylamine (CAS: 1783783-43-6) is a fluorinated piperidine derivative characterized by a 4-fluoropiperidine ring substituted with a dimethylaminomethyl group. This compound belongs to a class of 4-fluoropiperidine building blocks that are increasingly utilized in medicinal chemistry to modulate basicity (pKa) and lipophilicity.

Molecular Formula C8H17FN2
Molecular Weight 160.23 g/mol
Cat. No. B15239385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Fluoropiperidin-4-yl)methyl]dimethylamine
Molecular FormulaC8H17FN2
Molecular Weight160.23 g/mol
Structural Identifiers
SMILESCN(C)CC1(CCNCC1)F
InChIInChI=1S/C8H17FN2/c1-11(2)7-8(9)3-5-10-6-4-8/h10H,3-7H2,1-2H3
InChIKeyNLSQKLJDFAFTQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Fluoropiperidin-4-yl)methyl]dimethylamine: A Strategic Fluorinated Piperidine Building Block with Differentiated Physicochemical Properties


[(4-Fluoropiperidin-4-yl)methyl]dimethylamine (CAS: 1783783-43-6) is a fluorinated piperidine derivative characterized by a 4-fluoropiperidine ring substituted with a dimethylaminomethyl group. This compound belongs to a class of 4-fluoropiperidine building blocks that are increasingly utilized in medicinal chemistry to modulate basicity (pKa) and lipophilicity [1]. Its molecular formula is C8H17FN2, and it features a basic piperidine nitrogen whose pKa is significantly reduced compared to non-fluorinated analogs due to the electron-withdrawing effect of the 4-fluoro substituent [2]. This modulation of physicochemical properties is a key driver for its selection over non-fluorinated piperidine or alternative heterocyclic amines in the design of CNS-penetrant and orally bioavailable drug candidates.

Why Generic Substitution of [(4-Fluoropiperidin-4-yl)methyl]dimethylamine with Non-Fluorinated or Alternative Heterocyclic Amines Fails in Medicinal Chemistry Programs


Substituting [(4-Fluoropiperidin-4-yl)methyl]dimethylamine with a non-fluorinated piperidine analog or an alternative heterocyclic amine (e.g., piperazine, pyrrolidine) fundamentally alters key molecular properties that dictate drug-like behavior. The 4-fluoro substituent strategically reduces the basicity of the piperidine nitrogen by approximately 1 pKa unit compared to unsubstituted piperidines, shifting the pKa from ~9-10 into the optimal range (~7-9) for CNS penetration and oral absorption [1]. Furthermore, the fluorine atom influences lipophilicity (LogP) and metabolic stability in ways that cannot be replicated by simple alkylation or alternative ring systems. These physicochemical changes directly impact potency, selectivity against off-targets like hERG and L-type calcium channels, and overall in vivo pharmacokinetic profiles [2]. Consequently, any substitution without the 4-fluoropiperidine scaffold will lead to unpredictable and often inferior biological outcomes, making this specific building block irreplaceable in established structure-activity relationships.

Quantitative Differentiation of [(4-Fluoropiperidin-4-yl)methyl]dimethylamine: Comparative Evidence on Basicity, Potency, Selectivity, and Metabolic Stability


pKa Reduction: 4-Fluoropiperidine vs. Unsubstituted Piperidine

The 4-fluoro substituent in [(4-Fluoropiperidin-4-yl)methyl]dimethylamine reduces the basicity of the piperidine nitrogen by approximately 1 pKa unit compared to an unsubstituted piperidine analog. This effect is consistently observed across multiple 4-fluoropiperidine derivatives [1]. Specifically, the pKa of 4-fluoropiperidine is 9.4, whereas piperidine has a pKa of ~11 . In a direct comparison within a T-type calcium channel antagonist series, a 3-axial fluoropiperidine (compound 30) exhibited a pKa of 7.9, which is 1 log unit lower than the nonfluorinated analog (compound 6) with an inferred pKa of ~8.9 [1]. The 4-fluoro substitution in the target compound is expected to confer a similar pKa reduction, shifting the basic amine from the non-optimal range (>9) to a range (7-9) more favorable for CNS penetration and oral bioavailability.

Medicinal Chemistry Physicochemical Properties CNS Drug Design

Enhanced Potency in Calcium Channel Assays: Fluorinated vs. Non-Fluorinated Piperidines

Fluorination of the piperidine ring directly improves target potency. In a depolarized FLIPR assay measuring T-type calcium channel inhibition, a 3-axial fluoropiperidine (compound 30) was 2-fold more potent than its nonfluorinated counterpart (compound 6) [1]. While this comparison is for a 3-fluoro regioisomer, the 4-fluoro substitution in [(4-Fluoropiperidin-4-yl)methyl]dimethylamine is a key component of numerous potent T-type calcium channel antagonists, as exemplified by compound (S)-5, a 4-aminomethyl-4-fluoropiperidine derivative with demonstrated in vivo CNS efficacy [2]. The quantitative potency gain of 2-fold highlights the direct contribution of fluorine to enhanced target engagement, a benefit that would be lost with a non-fluorinated building block.

Ion Channel Pharmacology Calcium Channel Antagonists Structure-Activity Relationship

Improved Selectivity Profile: Reduced Off-Target Binding to hERG and L-type Calcium Channels

Incorporation of fluorine into the piperidine ring significantly improves selectivity against critical off-targets. In a direct comparison, a 3-axial fluoropiperidine (compound 30) was 4-fold more selective for T-type calcium channels over hERG and L-type channels compared to the nonfluorinated analog (compound 6) [1]. Furthermore, in a broad screen of 170 enzymes, receptors, and ion channels, compound 30 exhibited only four off-target activities below 10 μM, representing a significant improvement over the nonfluorinated lead [1]. The 4-fluoropiperidine motif, as found in [(4-Fluoropiperidin-4-yl)methyl]dimethylamine, is a key contributor to this enhanced selectivity, as demonstrated by the 4-aminomethyl-4-fluoropiperidine antagonist (S)-5, which displayed in vivo CNS efficacy without adverse cardiovascular effects [2].

Cardiovascular Safety Selectivity hERG Liability

Favorable Pharmacokinetic Profile: Oral Bioavailability and CNS Penetration

The 4-fluoropiperidine scaffold is associated with improved pharmacokinetic properties. In a direct comparative study, a fluorinated piperidine analog (compound 30) demonstrated good oral bioavailability across multiple preclinical species and excellent brain penetration (brain/plasma ratio of 9 in rats) [1]. This is consistent with the favorable profile of other 4-fluoropiperidine derivatives, such as the T-type antagonist (S)-5, which displayed in vivo CNS efficacy [2]. The reduction in basicity achieved by the 4-fluoro group is a key factor in enhancing membrane permeability and CNS exposure, making [(4-Fluoropiperidin-4-yl)methyl]dimethylamine a preferred building block for CNS drug discovery compared to more basic, non-fluorinated alternatives.

Pharmacokinetics Oral Bioavailability CNS Penetration

Validated In Vivo Efficacy Without Cardiovascular Adverse Effects

Compounds incorporating the 4-fluoropiperidine motif have demonstrated robust in vivo efficacy with a favorable cardiovascular safety profile. The 4-aminomethyl-4-fluoropiperidine derivative (S)-5, a close structural analog of the target compound, displayed in vivo CNS efficacy in rodent models without adverse cardiovascular effects [1]. Similarly, a fluorinated piperidine analog (compound 30) showed efficacy in a rat genetic model of absence epilepsy at a low plasma concentration (33 nM) and demonstrated a wide margin between CNS and peripheral effects, with no cardiovascular effects at up to 5.6 μM [2]. This validated in vivo performance underscores the value of the 4-fluoropiperidine scaffold in delivering safe and efficacious drug candidates.

In Vivo Pharmacology Efficacy Safety Profile

Optimal Application Scenarios for [(4-Fluoropiperidin-4-yl)methyl]dimethylamine in Drug Discovery and Development


Design of CNS-Penetrant Ion Channel Modulators

Leverage the reduced basicity and enhanced brain penetration of [(4-Fluoropiperidin-4-yl)methyl]dimethylamine to design CNS-active drug candidates targeting voltage-gated ion channels (e.g., T-type calcium channels, sodium channels). The 1-unit pKa reduction [1] and demonstrated brain/plasma ratio of 9 in analogs [2] directly translate to improved CNS exposure and reduced peripheral side effects. This scaffold is ideal for programs targeting epilepsy, neuropathic pain, or movement disorders where central target engagement is critical and cardiovascular safety is paramount.

Lead Optimization to Mitigate hERG and Cardiovascular Liabilities

Incorporate [(4-Fluoropiperidin-4-yl)methyl]dimethylamine as a key building block to replace a more basic or promiscuous amine in a lead series. The 4-fold improvement in selectivity over hERG and L-type channels observed with fluorinated piperidines [1] provides a validated strategy to reduce the risk of QT prolongation and other cardiovascular adverse effects. This application is particularly relevant for programs where the lead compound has shown hERG liability or off-target pharmacology.

Synthesis of High-Affinity Metallo-β-Lactamase Inhibitors

Utilize [(4-Fluoropiperidin-4-yl)methyl]dimethylamine as a precursor for the synthesis of potent inhibitors of metallo-β-lactamases (MBLs). A biphenyl sulfonamide derivative containing the 4-fluoropiperidin-4-yl)methyl group has demonstrated low nanomolar IC50 values (1.95 nM to 18.7 nM) against clinically relevant MBLs [1]. This building block is therefore of high value for medicinal chemistry programs aimed at combating antibiotic resistance by targeting serine- and metallo-β-lactamases.

Kinase Inhibitor Programs Requiring Modulated Basicity

Employ [(4-Fluoropiperidin-4-yl)methyl]dimethylamine to optimize the basicity of a kinase inhibitor scaffold. The fluorine-induced pKa reduction allows for fine-tuning of the amine's protonation state, which can influence target binding, cellular permeability, and overall pharmacokinetics. Patents and literature indicate the utility of 4-fluoropiperidine derivatives as kinase inhibitors [1]. This building block is a strategic choice for medicinal chemists seeking to balance potency, selectivity, and drug-like properties in kinase programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(4-Fluoropiperidin-4-yl)methyl]dimethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.